molecular formula C17H17Cl2NO3S B2991366 2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 691381-20-1

2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2991366
CAS No.: 691381-20-1
M. Wt: 386.29
InChI Key: PQXFLHZXBHAFCM-UHFFFAOYSA-N
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Description

2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a benzenesulfonyl group substituted with 3,4-dichloro and 2-ethoxy moieties. The compound’s structure combines a tetrahydroisoquinoline core (C₉H₁₁N) with a substituted phenylsulfonyl group (C₆H₃Cl₂(OCH₂CH₃)SO₂), yielding a molecular formula of C₁₇H₁₆Cl₂NO₃S (calculated molecular weight: 397.29 g/mol).

Properties

IUPAC Name

2-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c1-2-23-17-15(8-7-14(18)16(17)19)24(21,22)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXFLHZXBHAFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18Cl2N2O3S
  • Molecular Weight : 395.29 g/mol

The presence of a sulfonyl group and a dichloro-substituted phenyl ring contributes to its biological activity by facilitating interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors.

Enzyme Inhibition

Research indicates that compounds within the tetrahydroisoquinoline class can inhibit specific enzymes involved in disease processes. For instance:

  • Protein Kinase Inhibition : Some derivatives have shown effectiveness in inhibiting protein kinases associated with cancer progression.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related tetrahydroisoquinoline compounds against viruses such as SARS-CoV-2. For example:

  • A derivative demonstrated an EC50 value of 3.15 μM against SARS-CoV-2 in Vero E6 cells, showcasing significant antiviral efficacy compared to standard treatments like chloroquine .

Case Study 1: Antiviral Properties

A recent study synthesized novel tetrahydroisoquinoline derivatives and tested their antiviral effects against SARS-CoV-2. The compound trans-1 , a close relative to our target compound, exhibited:

  • EC50 : 2.78 μM
  • Selectivity Index (SI) : >71.94

These results indicate a promising avenue for developing antiviral therapies based on the tetrahydroisoquinoline scaffold .

Case Study 2: Enzyme Modulation

Another study focused on the enzyme-modulating effects of tetrahydroisoquinoline derivatives. The findings suggested that these compounds could effectively inhibit enzymes linked to inflammatory pathways and autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEC50 (μM)Selectivity Index
Antiviraltrans-1 (related derivative)2.78>71.94
Enzyme InhibitionVarious tetrahydroisoquinolinesVariesVaries

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and reported activities of the target compound with analogs from the literature:

Compound Name Substituents on Phenyl Ring Sulfonyl Group/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline 3,4-Cl; 2-OCH₂CH₃ Benzenesulfonyl C₁₇H₁₆Cl₂NO₃S 397.29 High lipophilicity; potential enzyme inhibition
2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile 3-OCH₃ None (cyano group at position 1) C₁₆H₁₄N₂O 250.30 White solid; characterized by NMR/IR
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride None Trifluoroacetyl-sulfonyl chloride C₁₁H₉ClF₃NO₃S 344.71 Reactive intermediate; used in synthesis
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 2,6-Cl; carboxylic acid at C3 Benzenesulfonyl C₁₆H₁₃Cl₂NO₄S 386.25 Acidic properties; hydrogen bonding capacity
N-Methyl-1,2,3,4-tetrahydroisoquinolinium ion None None C₁₀H₁₄N⁺ 148.23 Cytotoxic; induces ATP depletion in neurons

Physicochemical Properties

  • However, it is less polar than carboxylic acid-containing analogs (e.g., ’s compound), which exhibit higher aqueous solubility .
  • Reactivity : Sulfonyl chlorides (e.g., and ) are highly reactive toward nucleophiles, making them valuable intermediates. In contrast, the main compound’s benzenesulfonyl group is stable under physiological conditions, favoring direct biological activity .

Key Research Findings

Substituent Position Effects :

  • Methoxy groups at para positions () reduce steric hindrance compared to ortho substituents (e.g., ethoxy in the main compound), altering binding affinities .
  • Dichloro substitution at 3,4-positions (main compound) vs. 2,6-positions () modulates electronic effects and steric bulk, impacting target selectivity .

Biological Implications: Sulfonyl-containing tetrahydroisoquinolines show promise as protease inhibitors or antibacterials, depending on substituent profiles . Ethoxy groups may enhance metabolic stability compared to smaller alkoxy substituents (e.g., methoxy) .

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